8-Naphthalen-1-yl-7,10-dipropyl-fluoranthene
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Overview
Description
8-Naphthalen-1-yl-7,10-dipropyl-fluoranthene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of naphthalene and fluoranthene moieties, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 8-Naphthalen-1-yl-7,10-dipropyl-fluoranthene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Naphthalene Derivative: The initial step involves the preparation of a naphthalene derivative through Friedel-Crafts alkylation.
Coupling Reaction: The naphthalene derivative is then coupled with a fluoranthene precursor using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis and purification.
Chemical Reactions Analysis
8-Naphthalen-1-yl-7,10-dipropyl-fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic rings.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the aromatic rings using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Naphthalen-1-yl-7,10-dipropyl-fluoranthene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: This compound can be employed in the study of biological processes involving aromatic hydrocarbons.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 8-Naphthalen-1-yl-7,10-dipropyl-fluoranthene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence various biochemical pathways, depending on the specific application and context.
Comparison with Similar Compounds
8-Naphthalen-1-yl-7,10-dipropyl-fluoranthene can be compared with other similar compounds, such as:
9,10-Diphenyl-anthracene: Known for its use in OLEDs and similar electronic applications.
Naphthalene Derivatives: These compounds share structural similarities and are used in various chemical and industrial processes.
The uniqueness of this compound lies in its specific combination of naphthalene and fluoranthene moieties, which confer distinct chemical and physical properties.
Properties
CAS No. |
89571-39-1 |
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Molecular Formula |
C32H28 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
8-naphthalen-1-yl-7,10-dipropylfluoranthene |
InChI |
InChI=1S/C32H28/c1-3-10-23-20-29(25-17-7-13-21-12-5-6-16-24(21)25)26(11-4-2)32-28-19-9-15-22-14-8-18-27(30(22)28)31(23)32/h5-9,12-20H,3-4,10-11H2,1-2H3 |
InChI Key |
FQVHXERPFHMCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C2=C1C3=CC=CC4=C3C2=CC=C4)CCC)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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